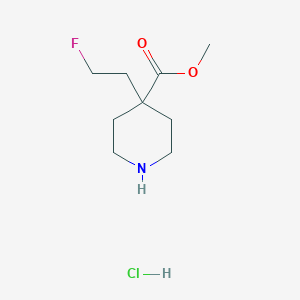

Methyl 4-(2-fluoroethyl)piperidine-4-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

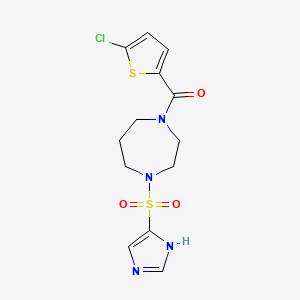

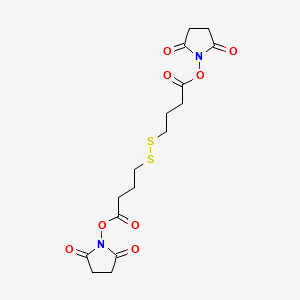

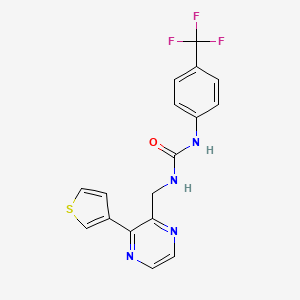

“Methyl 4-(2-fluoroethyl)piperidine-4-carboxylate;hydrochloride” is a chemical compound with the molecular formula C9H16FNO2.ClH . It has a molecular weight of 225.69 . This compound is used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is also used in the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H16FNO2.ClH/c1-13-8(12)9(2-5-10)3-6-11-7-4-9;/h11H,2-7H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

Piperidines, including “this compound”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical and Chemical Properties Analysis

“this compound” is a powder . The compound is stored at a temperature of 4 degrees Celsius . It is slightly soluble in water .Scientific Research Applications

Piperidine Derivatives in Medicinal Chemistry

Piperidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. For example, the synthesis of asymmetric piperidines via Baylis–Hillman adducts demonstrates the chemical versatility of piperidine structures for producing biologically active compounds (Salgado et al., 2019). Similarly, the development of spiro-piperidin-4-ones for antimycobacterial activity showcases the therapeutic potential of piperidine derivatives against infectious diseases (Kumar et al., 2008).

Piperidine Derivatives in Drug Discovery

Piperidine cores are frequently used in the design of new drugs due to their ability to interact with various biological targets. The discovery of compounds like [(11)C]MFTC for PET imaging highlights the application of piperidine derivatives in diagnostic imaging and understanding of brain functions (Kumata et al., 2015). Moreover, the exploration of piperidine-based calcium-channel blockers and antihypertensive agents indicates their potential in treating cardiovascular diseases (Shanklin et al., 1991).

Piperidine Derivatives in Chemical Synthesis

The chemical synthesis of piperidine derivatives, such as the protic acid-assisted aza-Pummerer approach for producing 4-chloropiperidines, demonstrates the ongoing development of methodologies for constructing piperidine scaffolds efficiently (Ebule et al., 2019). These synthetic advances contribute to the expansion of piperidine-based compounds for various scientific and therapeutic applications.

Safety and Hazards

Properties

IUPAC Name |

methyl 4-(2-fluoroethyl)piperidine-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO2.ClH/c1-13-8(12)9(2-5-10)3-6-11-7-4-9;/h11H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRWERLZPNNPLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNCC1)CCF.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-5-ylmethyl)naphthalene-1-sulfonamide](/img/structure/B2866811.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzenesulfonamide](/img/structure/B2866812.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2866814.png)

![2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2866820.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2866824.png)

![(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2866831.png)